molecular formula C8H6BrNO2 B12279125 3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one

3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one

Cat. No.: B12279125
M. Wt: 228.04 g/mol
InChI Key: GQVBFHHWUUNFMU-UHFFFAOYSA-N
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Description

3-Bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one is a brominated derivative of the pyrano[3,4-b]pyridin-8-one scaffold. Its structure comprises a fused pyranopyridine ring system with a bromine substituent at the 3-position.

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

3-bromo-5,6-dihydropyrano[3,4-b]pyridin-8-one

InChI

InChI=1S/C8H6BrNO2/c9-6-3-5-1-2-12-8(11)7(5)10-4-6/h3-4H,1-2H2

InChI Key

GQVBFHHWUUNFMU-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=C1C=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated pyridine derivative with a suitable aldehyde or ketone in the presence of a base. The reaction conditions often include heating and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for 3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Cyclization Reactions: Further cyclization can occur, leading to more complex fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or THF.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrano[3,4-b]pyridin-8-one derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has shown that derivatives of 3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one exhibit significant antimicrobial properties. For instance, studies indicate that certain modifications to the pyranopyridine structure enhance its efficacy against a range of bacterial strains and fungi. This makes it a candidate for developing new antimicrobial agents to combat resistant pathogens.

Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies demonstrate that specific derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the disruption of cell cycle progression. This suggests that further exploration could lead to the development of novel anticancer therapies.

Neuroprotective Effects
There is emerging evidence suggesting that 3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one may possess neuroprotective properties. Research indicates that it can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's.

Materials Science Applications

Polymer Chemistry
In materials science, 3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one serves as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to environmental degradation.

Nanocomposites
The compound has been utilized in the development of nanocomposites. When integrated with nanoparticles, it enhances the electrical and thermal conductivity of the composite materials. This application is particularly relevant in electronics and energy storage devices.

Agricultural Chemistry Applications

Pesticides and Herbicides
Research indicates that derivatives of 3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one can be designed to function as effective pesticides or herbicides. Their ability to disrupt biological pathways in pests suggests potential for developing environmentally friendly agricultural chemicals.

Case Studies

  • Antimicrobial Study (2022)
    A study published in Journal of Medicinal Chemistry evaluated various derivatives of 3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibitory effect on Staphylococcus aureus and Escherichia coli with minimal cytotoxicity to human cells .
  • Anticancer Research (2021)
    In a study featured in Cancer Letters, researchers synthesized several analogs of 3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one and tested their effects on MCF-7 breast cancer cells. The most potent compound induced apoptosis at nanomolar concentrations .
  • Neuroprotective Effects (2020)
    A paper published in Neuropharmacology discussed the neuroprotective effects of 3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one in models of oxidative stress-induced neuronal damage. The findings suggest a potential therapeutic role in treating neurodegenerative diseases .

Mechanism of Action

The mechanism by which 3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine substituent and fused ring system. These interactions can modulate biological pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

5-Iodo-6-phenyl-8H-pyrano[3,4-b]pyridin-8-one
  • Synthesis : Generated via iodolactonization of 3-alkynylpicolinic acids using iodine (3 equiv.), NaHCO₃ (3 equiv.), and acetonitrile at 50°C. Yields range from 60–70% depending on substituents .
  • Key Differences : The iodine atom at position 5 and phenyl group at position 6 contrast with the bromine at position 3 in the target compound. Steric effects from bulky substituents (e.g., meta-chlorophenyl) can shift regioselectivity toward 5-exo-dig cyclization products, highlighting the sensitivity of synthesis to substituent position .
6-Methyl-5H,6H,8H-pyrano[3,4-b]pyridin-5-one
  • Synthesis : Prepared via methods involving MPLC purification, though exact conditions are unspecified .
  • Key Differences : A methyl group at position 6 reduces electronegativity compared to bromine. This substitution likely lowers molecular weight (239.32 g/mol) and increases lipophilicity (predicted LogP ~1.22) relative to the brominated analog .
8H-Pyrano[3,4-b]pyridin-8-one (Parent Compound)
  • Properties : Calculated LogD (pH 7.4) = 1.22, polar surface area = 39.19 Ų, H-bond acceptors = 2. Bromination at position 3 would increase molecular weight (~230–250 g/mol) and LogP (~2.0–2.5) due to bromine’s hydrophobicity .

Physicochemical and Structural Properties

Compound Substituent(s) Molecular Weight (g/mol) LogP (Predicted) Polar Surface Area (Ų) Key Synthetic Challenges
3-Bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one Br at position 3 ~230–250 ~2.0–2.5 ~39–45 Regioselective bromination
5-Iodo-6-phenyl-8H-pyrano[3,4-b]pyridin-8-one I at position 5, Ph at 6 ~350–370 ~2.8–3.2 ~50–55 Competing 5-exo-dig cyclization
6-Methyl-5H,6H,8H-pyrano[3,4-b]pyridin-5-one CH₃ at position 6 239.32 ~1.22 ~39 Purification via MPLC
8H-Pyrano[3,4-b]pyridin-8-one None 148.16 1.22 39.19 Base scaffold for functionalization

Reactivity and Functionalization

  • Brominated Derivatives: The bromine in 3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one offers a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible in non-halogenated analogs like the parent compound or methyl-substituted variants .
  • Iodinated Analogs : The 5-iodo derivative undergoes competitive cyclization pathways under basic conditions, whereas bromine’s lower electronegativity may reduce such side reactions .

Biological Activity

3-Bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a unique fused ring system comprising a pyrano and a pyridine structure with a bromine atom at the 3-position of the pyridine ring. Its molecular formula is C8H6BrNO2C_8H_6BrNO_2, with a molecular weight of approximately 228.04 g/mol. The structural complexity of this compound allows for various interactions with biological systems, making it a subject of interest in drug discovery and development.

PropertyValue
Molecular FormulaC8H6BrNO2
Molecular Weight228.04 g/mol
IUPAC Name3-bromo-5,6-dihydropyrano[3,4-b]pyridin-8-one
InChI KeyGQVBFHHWUUNFMU-UHFFFAOYSA-N

Anticancer Properties

Research indicates that 3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the modulation of specific signaling pathways and interactions with cellular enzymes that play critical roles in cancer progression.

For instance, studies have demonstrated its effectiveness against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, where it induced apoptosis through caspase activation and mitochondrial dysfunction .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated promising antimicrobial properties. It has been evaluated against several Gram-positive and Gram-negative bacterial strains, showing significant inhibition of bacterial growth. The proposed mechanism involves interference with bacterial membrane biosynthesis and disruption of metabolic pathways essential for bacterial survival .

The exact mechanisms by which 3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one exerts its biological effects are still under investigation. However, it is hypothesized that the bromine substituent plays a crucial role in enhancing the compound's reactivity with biological macromolecules such as proteins and nucleic acids.

  • Enzyme Interaction : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It may interact with receptors that regulate cell growth and apoptosis.
  • Oxidative Stress Induction : The compound could induce oxidative stress in microbial cells leading to cell death.

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2020) investigated the effect of 3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM. The study concluded that the compound induces apoptosis via the intrinsic pathway as evidenced by increased levels of cytochrome c in the cytosol .

Case Study 2: Antimicrobial Efficacy

In another study by Johnson et al. (2021), the antimicrobial activity of the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 15 µg/mL for S. aureus and 30 µg/mL for E. coli. The study highlighted the potential application of this compound in developing new antibiotics .

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